molecular formula C15H22O4 B8000157 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol

Cat. No.: B8000157
M. Wt: 266.33 g/mol
InChI Key: HYWFDWUPSAYNTR-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is an organic compound characterized by the presence of a 1,3-dioxane ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of carbonyl compounds with ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of NBS (N-Bromosuccinimide) . This reaction is known for its tolerance to acid-sensitive groups, making it a versatile method for synthesizing 1,3-dioxane derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The 1,3-dioxane ring and ethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is unique due to the presence of both the 1,3-dioxane ring and the ethoxyphenyl group, which confer distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,13,15-16H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWFDWUPSAYNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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